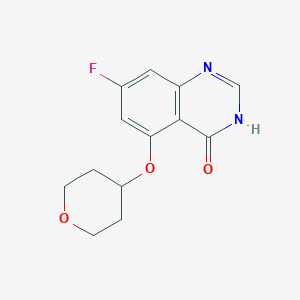

7-Fluoro-5-((tetrahydro-2H-pyran-4-yl)oxy)quinazolin-4(3H)-one

Description

Systematic Nomenclature and CAS Registry Analysis

The compound 7-fluoro-5-((tetrahydro-2H-pyran-4-yl)oxy)quinazolin-4(3H)-one is systematically named according to IUPAC guidelines, reflecting its bicyclic quinazolinone core and substituents. The quinazolinone scaffold is numbered such that the nitrogen atoms occupy positions 1 and 3, with the ketone group at position 4. The 7-fluoro substituent resides on the benzene ring of the quinazolinone system, while the 5-((tetrahydro-2H-pyran-4-yl)oxy) group denotes an ether linkage to a tetrahydropyran ring at position 5.

The CAS registry number 379228-59-8 uniquely identifies this compound in chemical databases, ensuring precise tracking in research and regulatory contexts. The CAS system’s role in standardizing chemical nomenclature and facilitating global collaboration is critical for avoiding ambiguities in pharmacological and synthetic studies.

Molecular Formula and Stereochemical Considerations

The molecular formula C₁₃H₁₃FN₂O₃ corresponds to a molecular weight of 264.25 g/mol . Key structural features include:

- A quinazolin-4(3H)-one core, which is planar due to aromatic conjugation.

- A tetrahydro-2H-pyran-4-yl group connected via an ether bond, introducing a six-membered oxygen-containing ring in a chair conformation.

- A fluoro substituent at position 7, enhancing electronegativity and influencing electronic distribution.

Stereochemical analysis reveals no chiral centers in the molecule, as confirmed by the absence of stereodescriptors in its SMILES notation (O=C1N=CNC2=C1C=C(F)C=C2OC3CCOCC3 ). However, the tetrahydropyran ring exhibits conformational flexibility, with the chair conformation minimizing steric strain. Computational models suggest that the axial orientation of the ether-linked oxygen stabilizes the molecule through intramolecular hydrogen bonding with the quinazolinone carbonyl group.

Crystallographic Studies and Conformational Analysis

While direct crystallographic data for this compound are limited, analogous quinazolinone derivatives exhibit triclinic or monoclinic crystal systems with space groups such as P1 or Cc. For example, 6-p-hydroxyphenyl-5,6-dihydroquinazolin-4(3H)-one crystallizes in the P1 space group with unit cell parameters a = 7.724 Å, b = 9.059 Å, and c = 12.186 Å.

Conformational analysis of This compound highlights:

- Planarity of the quinazolinone core , stabilized by π-π stacking in the solid state.

- Tetrahydropyran ring puckering , with a chair conformation reducing torsional strain.

- Potential C–H···O interactions between the pyran oxygen and adjacent hydrogen atoms, as observed in related structures.

Comparative Structural Analysis with Quinazolinone Derivatives

Structural comparisons with other quinazolinone derivatives underscore the impact of substituents on physicochemical properties:

The 7-fluoro and tetrahydropyranyloxy groups in the target compound confer distinct advantages:

- Fluorine increases lipophilicity (logP ≈ 2.1) and metabolic stability.

- The tetrahydropyranyloxy group enhances water solubility via ether oxygen hydrogen bonding, contrasting with simpler alkoxy substituents.

These structural nuances position the compound as a versatile scaffold for drug discovery, particularly in kinase inhibition and enzyme targeting.

Properties

IUPAC Name |

7-fluoro-5-(oxan-4-yloxy)-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13FN2O3/c14-8-5-10-12(13(17)16-7-15-10)11(6-8)19-9-1-3-18-4-2-9/h5-7,9H,1-4H2,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSLYYBACQVUVEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1OC2=CC(=CC3=C2C(=O)NC=N3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40622826 | |

| Record name | 7-Fluoro-5-[(oxan-4-yl)oxy]quinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40622826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

379228-59-8 | |

| Record name | 7-Fluoro-5-[(tetrahydro-2H-pyran-4-yl)oxy]-4(3H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=379228-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Fluoro-5-[(oxan-4-yl)oxy]quinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40622826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Overview

7-Fluoro-5-((tetrahydro-2H-pyran-4-yl)oxy)quinazolin-4(3H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This quinazolinone derivative exhibits potential applications in various therapeutic areas, including oncology, antiviral treatments, and as a pharmacological tool in biochemical research.

Anticancer Activity

Quinazolinone derivatives, including this compound, have been investigated for their role as inhibitors of the TGFβR1 pathway, which is crucial in tumor progression and metastasis. Research has shown that small-molecule inhibitors targeting TGFβR1 can effectively reduce SMAD2/3 phosphorylation, leading to decreased cell viability in various cancer cell lines. For instance, a related compound demonstrated an IC50 value of 12 nM against H22 cells, indicating strong anticancer potential .

Antiviral Properties

The quinazolinone scaffold has also been explored for its antiviral properties. Patent literature suggests that derivatives of this compound may possess activity against viral infections by interfering with viral replication mechanisms. The structural modifications around the quinazolinone core can enhance the selectivity and efficacy of these compounds against specific viral targets .

Biochemical Research

In biochemical studies, compounds like this compound serve as valuable tools for elucidating cellular signaling pathways. Their ability to modulate receptor activity makes them suitable candidates for probing the roles of specific pathways in cellular processes such as apoptosis and proliferation.

Case Study 1: Inhibition of TGFβR1

A study evaluated a series of quinazolinone derivatives for their ability to inhibit TGFβR1, with this compound being one of the promising candidates. The compound exhibited significant anti-tumor efficacy in xenograft models, achieving a tumor growth inhibition (TGI) of 79.6% when combined with other chemotherapeutic agents .

Case Study 2: Structure–Activity Relationship (SAR)

Research focusing on the SAR of quinazolinones revealed that modifications at the 5-position significantly affect biological activity. The introduction of the tetrahydro-pyran moiety at the 5-position enhanced solubility and bioavailability while maintaining potent inhibitory effects on target enzymes involved in cancer progression .

Comparative Data Table

| Compound | Target | IC50 (nM) | TGI (%) | Notes |

|---|---|---|---|---|

| Compound A | TGFβR1 | 12 | 79.6 | Effective in xenograft models |

| Compound B | Viral Replication | 50 | N/A | Potential antiviral agent |

| Compound C | Apoptosis Pathways | 30 | N/A | Modulates cellular signaling |

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The fluorine atom enhances its binding affinity to biological targets, while the tetrahydropyran moiety contributes to its stability and bioavailability. The exact mechanism may vary depending on the biological context, but it generally involves modulation of enzyme activity or inhibition of signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Quinazolinone Derivatives

Structural and Functional Differences

The compound is compared below with two structurally related quinazolinones:

Key Research Findings

Physicochemical Properties

- Solubility : The pyran-oxy group in the primary compound likely enhances water solubility compared to the methyl group in 7-Fluoro-2-methyl-3H-quinazolin-4-one.

Industrial vs. Therapeutic Use

- The primary compound’s industrial-grade certification contrasts with the research-oriented applications of the other derivatives. For example, the 7-(4-Fluorophenyl) analog’s complex structure aligns with preclinical drug development, while the simpler 2-methyl derivative is a starting point for lead optimization .

Biological Activity

7-Fluoro-5-((tetrahydro-2H-pyran-4-yl)oxy)quinazolin-4(3H)-one, also known by its CAS number 379228-59-8, is a quinazolinone derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and enzyme inhibition. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a quinazolinone core with a fluorine atom at the 7-position and a tetrahydro-2H-pyran moiety linked through an ether bond at the 5-position. This structural configuration is significant as it influences the compound's interaction with biological targets.

Pharmacological Activities

The biological activity of this compound has been primarily investigated in the context of its role as an inhibitor of various kinases and other enzymes.

1. Kinase Inhibition

Research indicates that quinazoline derivatives, including this compound, are effective inhibitors of several kinases. For instance:

- c-Src and Abl Kinases : The compound demonstrates potent inhibitory activity against c-Src and Abl kinases at low nanomolar concentrations. This selectivity is crucial for targeting cancer cells that exhibit aberrant activation of these pathways .

2. Anticancer Activity

In vivo studies have shown that compounds related to this quinazolinone exhibit significant anticancer effects:

- Tumor Growth Inhibition : In preclinical models, such as c-Src-transfected 3T3 fibroblast xenografts, the compound has been shown to inhibit tumor growth effectively . Additionally, it has led to increased survival rates in aggressive pancreatic cancer models when administered orally .

The mechanism by which this compound exerts its biological effects involves:

- Inhibition of Tyrosine Kinases : By binding to the ATP-binding site of these kinases, the compound prevents phosphorylation processes that are critical for cancer cell proliferation and survival .

Case Studies

Several studies have highlighted the efficacy of quinazoline derivatives in various cancer models:

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of quinazoline derivatives:

Preparation Methods

Formation of Quinazolin-4-one Core

- The quinazolinone scaffold is typically synthesized starting from appropriately substituted anthranilic acid derivatives or halogenated quinazoline intermediates.

- For example, 2,4-dichloro-6,7-dimethoxyquinazoline derivatives are used as precursors, which undergo nucleophilic aromatic substitution with fluoro-substituted amines to introduce the 7-fluoro substituent and other functional groups.

Introduction of the Tetrahydro-2H-pyran-4-yl Ether Group

- The tetrahydro-2H-pyran-4-yl group is introduced via nucleophilic substitution using tetrahydro-2H-pyran-4-ol or its derivatives.

- A common method involves the reaction of the quinazolinone intermediate with 4-(2-bromoethyl)tetrahydro-2H-pyran under basic conditions (e.g., cesium carbonate) in solvents like DMSO or THF, heated to approximately 100 °C for extended periods (e.g., 16 hours) to form the ether linkage.

- Alternatively, reductive amination techniques can be employed where tetrahydro-2H-pyran-4-one reacts with an amine precursor in the presence of sodium cyanoborohydride and acetic acid in methanol at room temperature to form the tetrahydropyranyl amine intermediate, which can then be further converted to the ether.

Fluoro Substituent Incorporation

- The 7-fluoro substituent is introduced through the use of fluorinated amines or fluorinated aromatic precursors in the nucleophilic substitution steps.

- For example, 3-fluoro-5-iodoaniline or 6-ethoxy-5-fluoropyridin-3-amine derivatives serve as nucleophiles to install the fluoro group in the quinazoline framework.

Representative Synthetic Route Summary

Detailed Research Findings and Notes

- The use of sodium hydride (NaH) as a base in DMF is critical for deprotonating amines and facilitating nucleophilic aromatic substitution on halogenated quinazoline intermediates.

- The etherification step involving 4-(2-bromoethyl)tetrahydro-2H-pyran requires careful control of temperature and reaction time to achieve good conversion without decomposition.

- Reductive amination using sodium cyanoborohydride is an effective method for introducing the tetrahydropyranyl moiety onto an aromatic amine, providing moderate to good yields (~61%).

- Purification is typically achieved via preparative high-performance liquid chromatography (HPLC) or column chromatography using silica gel with ethyl acetate/hexane gradients.

- The final compounds are characterized by mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy (^1H and ^13C), and elemental analysis to confirm structure and purity.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Advantages | Challenges |

|---|---|---|---|---|---|

| Nucleophilic Aromatic Substitution + Etherification | Halogenated quinazoline, fluorinated amine, 4-(2-bromoethyl)tetrahydro-2H-pyran, NaH, Cs2CO3 | DMF/DMSO, 0-100 °C, 5-16 h | 70-75 | High regioselectivity, scalable | Requires strict moisture control |

| Reductive Amination | Fluoro-substituted aniline, tetrahydro-2H-pyran-4-one, NaCNBH3, AcOH | Methanol, RT, overnight | ~61 | Mild conditions, straightforward | Moderate yield, longer reaction |

Q & A

Basic: What are the established synthetic routes for 7-fluoro-5-((tetrahydro-2H-pyran-4-yl)oxy)quinazolin-4(3H)-one?

The synthesis typically involves nucleophilic aromatic substitution for introducing the tetrahydro-2H-pyran-4-yloxy group and cyclization to form the quinazolinone core. Key steps include:

- Step 1 : Fluorination at the 7-position of the quinazolinone precursor using trifluoroacetic acid (TFA) as a fluorinating agent under reflux conditions .

- Step 2 : Introduction of the tetrahydro-2H-pyran-4-yloxy group via nucleophilic substitution, often catalyzed by bases like K₂CO₃ or Cs₂CO₃ in polar aprotic solvents (e.g., DMF) .

- Step 3 : Cyclization using POCl₃ or polyphosphoric acid (PPA) to form the quinazolinone ring, followed by purification via column chromatography .

Critical Note : Reaction intermediates should be monitored using TLC or HPLC to minimize by-products .

Basic: How is the molecular structure of this compound confirmed experimentally?

Structural validation employs multimodal spectroscopy :

- ¹H/¹³C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., fluorine at C7 and tetrahydro-2H-pyran-4-yloxy at C5) .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .

- X-ray Crystallography : Resolves 3D conformation, including dihedral angles between the quinazolinone core and the tetrahydro-2H-pyran moiety .

Basic: What preliminary bioactivity screening methods are recommended for this compound?

Initial screening focuses on enzyme inhibition assays :

- In vitro 5-Lipoxygenase (5-LO) Inhibition : Measure IC₅₀ values using a spectrophotometric assay with linoleic acid as a substrate, comparing activity to reference inhibitors like zileuton .

- Cellular Assays : Test anti-inflammatory potential in RAW 264.7 macrophages by quantifying prostaglandin E₂ (PGE₂) suppression via ELISA .

Key Consideration : Include positive controls (e.g., CJ-13,454 in 5-LO studies) and validate results with triplicate replicates .

Advanced: How can structure-activity relationship (SAR) studies optimize substituent effects?

SAR strategies involve systematic substitution and log D modulation :

- Fluorine Positioning : Compare 7-fluoro vs. 6-fluoro analogs to assess electronic effects on enzyme binding .

- Tetrahydro-2H-pyran Modifications : Replace the oxygen linker with sulfur or amine groups to evaluate steric and electronic impacts .

- Lipophilicity Adjustments : Calculate log D (octanol-water distribution coefficient) to balance metabolic stability and target affinity. For example, reducing log D by 1.2 units (e.g., replacing methoxy with carboxamide) improved bioavailability in related quinazolinones .

Advanced: What methodologies address metabolic instability observed in preclinical studies?

To enhance metabolic stability:

- CYP450 Metabolism Screening : Use liver microsomes (human/rat) to identify major metabolites. For instance, oxidation of the tetrahydro-2H-pyran ring is a common degradation pathway .

- Structural Hardening : Introduce electron-withdrawing groups (e.g., CF₃) or rigidify the tetrahydro-2H-pyran moiety via cyclopropane fusion to block oxidative metabolism .

- Prodrug Design : Mask polar groups (e.g., carboxamide) with ester prodrugs to improve oral absorption .

Advanced: How can researchers resolve contradictions between in vitro potency and in vivo toxicity?

Case Study : A related quinazolinone derivative showed strong 5-LO inhibition in vitro but induced cataracts in rats due to high lipophilicity .

- Mechanistic Toxicology : Perform histopathology and lens protein aggregation assays to identify off-target effects .

- Pharmacokinetic Profiling : Measure systemic exposure (AUC, Cmax) and correlate with toxicity thresholds. Adjust dosing regimens or reduce log D to mitigate toxicity .

- Alternative Models : Validate findings in non-rodent species (e.g., guinea pigs) to assess translatability .

Advanced: What analytical techniques differentiate polymorphic forms of this compound?

- Differential Scanning Calorimetry (DSC) : Identify melting points and enthalpy changes associated with polymorph transitions .

- Powder X-ray Diffraction (PXRD) : Compare diffraction patterns to reference crystal forms .

- Solid-State NMR : Resolve hydrogen-bonding networks and conformational flexibility in amorphous vs. crystalline phases .

Advanced: How can regioselectivity challenges in functionalization be addressed?

- Directed Ortho-Metalation : Use directing groups (e.g., amides) to selectively introduce substituents at the quinazolinone C2 or C8 positions .

- Protecting Group Strategies : Temporarily block reactive sites (e.g., fluorine at C7) during functionalization of the tetrahydro-2H-pyran ring .

- Computational Modeling : Predict reaction pathways using DFT calculations (e.g., Gibbs free energy barriers for competing reactions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.